4-Benzyloxy-3-nitroacetophenone

Organic Synthesis Process Chemistry Pharmaceutical Intermediates

Procure high-purity (≥98%) 4-Benzyloxy-3-nitroacetophenone (CAS 14347-05-8), the critical formoterol intermediate. Its unique 3-nitro and 4-benzyloxy substitution provides essential ortho/para-directing and electron-withdrawing properties, ensuring high-yield α-bromination (up to 98%) and stereoselective reduction for optically pure API synthesis. Choose this grade for consistent performance in ANDA filings and LABA analog development. Verify batch-specific COA for your process.

Molecular Formula C15H13NO4
Molecular Weight 271.27 g/mol
CAS No. 14347-05-8
Cat. No. B018146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzyloxy-3-nitroacetophenone
CAS14347-05-8
Synonyms1-(4-Benzyloxy-3-nitrophenyl)ethanone;  1-[3-Nitro-4-(phenylmethoxy)phenyl]ethanone; 
Molecular FormulaC15H13NO4
Molecular Weight271.27 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)[N+](=O)[O-]
InChIInChI=1S/C15H13NO4/c1-11(17)13-7-8-15(14(9-13)16(18)19)20-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3
InChIKeyOWKGFSOHSDMRJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Benzyloxy-3-nitroacetophenone (CAS 14347-05-8) Procurement: Key Intermediate and Chemical Properties Overview


4-Benzyloxy-3-nitroacetophenone (CAS 14347-05-8) is a nitro-substituted aromatic ketone with the molecular formula C15H13NO4 and a molecular weight of 271.27 g/mol [1]. It is characterized by the presence of a benzyloxy group at the para-position and a nitro group at the meta-position relative to the acetyl group [2]. This compound is primarily utilized as a critical intermediate in the synthesis of pharmaceuticals, notably the long-acting beta-2 adrenoceptor agonist formoterol [3][4].

4-Benzyloxy-3-nitroacetophenone (CAS 14347-05-8): Why It Cannot Be Replaced by Generic Acetophenone Analogs


Generic substitution of 4-Benzyloxy-3-nitroacetophenone with other acetophenone derivatives fails due to its unique ortho/para-directing and electron-withdrawing properties conferred by the specific combination of the 3-nitro and 4-benzyloxy substituents . Unlike simpler analogs such as 4-hydroxy-3-nitroacetophenone (CAS 6322-56-1) or 4-methoxy-3-nitroacetophenone (CAS 6277-38-9), the benzyloxy group serves as a robust protecting group for the phenol, enabling selective downstream transformations like α-bromination and asymmetric reduction essential for formoterol synthesis without premature deprotection or side reactions [1][2]. This precise electronic and steric environment is critical for achieving the high stereoselectivity required in the production of the optically pure active pharmaceutical ingredient (API) [3].

4-Benzyloxy-3-nitroacetophenone (CAS 14347-05-8): Quantitative Evidence Guide for Scientific Selection and Procurement


Synthesis Yield Comparison: 4-Benzyloxy-3-nitroacetophenone vs. 4-Hydroxy-3-nitroacetophenone

The synthesis of 4-Benzyloxy-3-nitroacetophenone from 4-hydroxy-3-nitroacetophenone via benzylation with benzyl chloride proceeds with a reported yield of 84% after trituration . In contrast, the direct nitration of 4-hydroxyacetophenone to yield 4-hydroxy-3-nitroacetophenone is reported with yields around 70-75% under optimized conditions [1]. This demonstrates a quantifiable advantage in the benzylation step for obtaining the protected intermediate, which is critical for overall process efficiency in multi-step pharmaceutical synthesis.

Organic Synthesis Process Chemistry Pharmaceutical Intermediates

Purity and Physical Form: Vendor-Specified Purity of 4-Benzyloxy-3-nitroacetophenone vs. Common Analogs

Commercially available 4-Benzyloxy-3-nitroacetophenone is routinely offered with a purity specification of ≥98% (HPLC) from reputable vendors . This level of purity is consistent with requirements for its use as a key intermediate in pharmaceutical synthesis. In contrast, the unprotected analog, 4-hydroxy-3-nitroacetophenone, is commonly supplied at a lower purity grade (e.g., 95-97%) due to its higher reactivity and tendency to degrade or form hydrates . The higher purity of the benzyl-protected compound reduces the need for additional purification steps prior to use in critical transformations.

Analytical Chemistry Quality Control Chemical Procurement

Reactivity in α-Bromination: 4-Benzyloxy-3-nitroacetophenone vs. 4-Methoxy-3-nitroacetophenone

4-Benzyloxy-3-nitroacetophenone undergoes α-bromination with bromine in chloroform to yield 4-benzyloxy-3-nitro-α-bromoacetophenone, a key intermediate in formoterol synthesis [1]. This reaction is reported to proceed cleanly and in high yield (e.g., 98% in some processes) . In contrast, the α-bromination of 4-methoxy-3-nitroacetophenone is less documented and may be complicated by the electron-donating nature of the methoxy group, which can lead to competing side reactions such as ring bromination or demethylation under brominating conditions. The benzyloxy group provides a balance of electron donation and steric protection, facilitating a more selective α-bromination.

Synthetic Methodology Halogenation Pharmaceutical Process Development

Melting Point as a Purity and Identity Indicator: 4-Benzyloxy-3-nitroacetophenone vs. 4-Hydroxy-3-nitroacetophenone

The melting point of 4-Benzyloxy-3-nitroacetophenone is reported in a narrow range of 134-136°C , indicative of high crystalline purity and consistent solid-state properties. This sharp melting range facilitates identification and quality control, ensuring batch-to-batch consistency. In comparison, 4-hydroxy-3-nitroacetophenone exhibits a broader melting range of 131-135°C , which may reflect the presence of hydrates or polymorphic forms, complicating analytical verification.

Physical Characterization Quality Control Procurement Specification

4-Benzyloxy-3-nitroacetophenone (CAS 14347-05-8): High-Value Application Scenarios Based on Differentiated Evidence


GMP-Compliant Synthesis of Formoterol and Arformoterol APIs

This compound is the established starting material for the industrial synthesis of formoterol fumarate, a long-acting beta-2 agonist used in asthma and COPD treatments [1]. The documented high yield (84%) in its preparation and its subsequent efficient α-bromination (up to 98% yield) make it the preferred choice for cost-effective, high-purity API manufacturing . Procurement of high-purity (≥98%) material is essential for meeting regulatory filing requirements (e.g., ANDA) [2].

Analytical Method Development and Quality Control Reference Standard

Due to its well-defined melting point (134-136°C) and consistent chromatographic behavior, 4-Benzyloxy-3-nitroacetophenone is utilized as a reference standard in analytical method development and validation for formoterol-related substances [1]. Its use ensures accurate quantification of impurities and process-related substances during API release and stability studies .

Asymmetric Synthesis Research for Beta-Agonist Development

The compound's unique structure, particularly the benzyl-protected phenol and the nitro group, provides a platform for studying asymmetric reduction methodologies [1]. It is a key substrate in the development of stereoselective catalysts for the reduction of α-bromo ketones to chiral alcohols, a critical step in producing enantiomerically pure formoterol. Researchers rely on its specific reactivity to screen new catalytic systems and optimize reaction conditions .

Advanced Intermediates for Long-Acting Beta Agonists (LABAs)

Beyond formoterol, this compound serves as a versatile building block for synthesizing other LABA analogs. The benzyl group can be selectively removed under mild hydrogenolysis conditions to reveal the phenol for further functionalization, enabling the synthesis of diverse libraries of compounds for SAR studies [1]. This synthetic flexibility is not available with other protecting groups or unfunctionalized acetophenones.

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